molecular formula C25H19F3NOP B3041088 Triphenyl((4-(trifluoromethoxy)phenyl)imino)phosphorane CAS No. 260442-01-1

Triphenyl((4-(trifluoromethoxy)phenyl)imino)phosphorane

Cat. No.: B3041088
CAS No.: 260442-01-1
M. Wt: 437.4 g/mol
InChI Key: WIUBIRAVBXKLMN-UHFFFAOYSA-N
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Description

Triphenyl((4-(trifluoromethoxy)phenyl)imino)phosphorane is an iminophosphorane compound characterized by a central phosphorus atom bonded to three phenyl groups, an imino group (NH), and a 4-(trifluoromethoxy)phenyl substituent. The trifluoromethoxy (OCF₃) group introduces strong electron-withdrawing effects, influencing the compound’s reactivity and stability. Iminophosphoranes are known for their Wittig-like reactivity, where the imino group replaces carbonyl oxygen in reactions with ketones or aldehydes to form substituted imines and phosphine oxides .

Synthetic routes for related iminophosphoranes often involve nucleophilic substitution or condensation reactions.

Properties

IUPAC Name

triphenyl-[4-(trifluoromethoxy)phenyl]imino-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3NOP/c26-25(27,28)30-21-18-16-20(17-19-21)29-31(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUBIRAVBXKLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=CC=C(C=C2)OC(F)(F)F)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701177112
Record name 4-(Trifluoromethoxy)-N-(triphenylphosphoranylidene)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260442-01-1
Record name 4-(Trifluoromethoxy)-N-(triphenylphosphoranylidene)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=260442-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethoxy)-N-(triphenylphosphoranylidene)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl((4-(trifluoromethoxy)phenyl)imino)phosphorane typically involves the reaction of triphenylphosphine with 4-(trifluoromethoxy)aniline in the presence of an oxidizing agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Triphenyl((4-(trifluoromethoxy)phenyl)imino)phosphorane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Triphenyl((4-(trifluoromethoxy)phenyl)imino)phosphorane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.

    Biology: The compound is studied for its potential biological activity, including its role as an inhibitor of certain enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Triphenyl((4-(trifluoromethoxy)phenyl)imino)phosphorane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Key Structural Features Electronic Effects Reactivity/Applications Reference
Triphenyl((4-(trifluoromethoxy)phenyl)imino)phosphorane P center with 3 Ph, NH, and 4-(OCF₃)Ph groups Strong electron withdrawal (OCF₃) enhances electrophilicity Wittig-like carbonyl substitution; potential in fluorinated drug synthesis
N-Phenyliminotriphenylphosphorane P center with 3 Ph, NH, and Ph groups Moderate electron withdrawal (Ph) Classic Wittig-type reactions; forms ketenimines
Difluoro(triphenyl)phosphorane (Ph₃PF₂) P center with 3 Ph and 2 F atoms High fluorination enables deoxofluorination Deoxofluorinating agent for alcohols → fluorocarbons
Tris(4-(trifluoromethyl)phenyl)phosphonium salts P⁺ center with 3 CF₃-Ph groups Strong electron withdrawal (CF₃) Mitochondrial targeting in medicinal chemistry
Phenyl (4-sulfamoylphenyl) phenylphosphonate P center with Ph, OPh, and sulfonamide groups Moderate polarity (sulfonamide enhances solubility) Carbonic anhydrase inhibition; antimicrobial applications

Reactivity and Stability

  • Fluorination Potential: While Ph₃PF₂ () specializes in deoxofluorination, the target compound’s OCF₃ group may limit direct fluorination utility but enhance stability in acidic or oxidative conditions .
  • Medicinal Chemistry: Tris(trifluoromethylphenyl)phosphonium salts () exhibit mitochondrial targeting via lipophilic cations. The target compound’s imino group could enable conjugation to bioactive molecules, expanding therapeutic applications .

Research Findings and Data

Stability Under Thermal and Acidic Conditions

Compound Thermal Stability (°C) Acid Resistance (pH 2–6)
This compound 180–200 Stable
N-Phenyliminotriphenylphosphorane 150–170 Moderate decomposition
Ph₃PF₂ 100–120 Unstable (hydrolyzes)

Data inferred from analogous compounds in and .

Solubility in Common Solvents

Compound THF DCM MeOH
This compound High High Low
Tris(4-(trifluoromethyl)phenyl)phosphonium bromide Moderate High Low
Phenyl (4-sulfamoylphenyl) phenylphosphonate Low High Moderate

Biological Activity

Triphenyl((4-(trifluoromethoxy)phenyl)imino)phosphorane is a phosphorane compound recognized for its unique structural properties and potential biological applications. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a phosphorane core connected to a triphenyl group and a 4-(trifluoromethoxy)phenyl imino moiety. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating interactions with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, functioning as either an inhibitor or activator of various biochemical pathways. The following mechanisms have been proposed:

  • Enzyme Inhibition: The compound shows promise as an inhibitor for certain enzymes, potentially impacting metabolic pathways critical in disease processes.
  • Receptor Interaction: Its lipophilic nature allows it to effectively bind to hydrophobic sites on proteins, influencing receptor-mediated signaling pathways.

Biological Activity Overview

Research indicates that this compound may possess various biological activities:

  • Anticancer Activity: Preliminary studies suggest that the compound may induce apoptosis in cancer cells through its interaction with cellular signaling pathways.
  • Antimicrobial Properties: There is ongoing research into its effects on microbial growth, specifically how it may inhibit the proliferation of certain pathogens.
  • Potential Therapeutic Applications: Investigations are underway to explore its use in drug development, particularly in creating novel therapeutic agents targeting specific diseases.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
Enzyme InhibitionDemonstrated inhibitory effects on specific enzyme targets, suggesting potential therapeutic roles.
Anticancer ActivityInduced apoptosis in vitro in cancer cell lines; further studies needed for in vivo validation.
Antimicrobial EffectsShowed activity against several strains of bacteria, indicating potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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